

YZL-51N: A Potent Modulator of H3K18 Acetylation in Cancer Cells

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Compound of Interest

Compound Name: YZL-51N

Cat. No.: B15583624

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Histone post-translational modifications are critical regulators of chromatin structure and gene expression, playing a pivotal role in both normal cellular function and tumorigenesis. The acetylation of histone H3 at lysine 18 (H3K18ac) is a key epigenetic mark often associated with active gene transcription. Its dysregulation has been implicated in the progression of various cancers.[1][2] Emerging evidence highlights **YZL-51N**, a selective inhibitor of the NAD⁺-dependent deacetylase SIRT7, as a promising therapeutic agent capable of modulating H3K18ac levels and impeding cancer cell survival.[3][4] This technical guide provides a comprehensive overview of the mechanism and effects of **YZL-51N** on H3K18ac levels in cancer cells, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

YZL-51N functions as a selective inhibitor of SIRT7, a histone deacetylase that specifically targets H3K18 for deacetylation.[3][5] The primary mechanism of inhibition is the competitive binding of **YZL-51N** to the NAD⁺ binding pocket of SIRT7.[3] By occupying this site, **YZL-51N** prevents NAD⁺, a necessary cofactor for SIRT7's deacetylase activity, from binding. This inhibition leads to a subsequent increase in the levels of H3K18 acetylation within cancer cells, thereby influencing chromatin structure and gene expression.[3] This targeted inhibition of

SIRT7 by **YZL-51N** has been shown to impair DNA damage repair processes and reduce the survival of cancer cells.[\[3\]](#)[\[6\]](#)

Quantitative Data Summary

The inhibitory effect of **YZL-51N** on SIRT7 and its downstream impact on H3K18ac levels have been quantified in several studies. The following tables summarize the key quantitative findings.

Parameter	Value	Assay	Reference
IC50 (SIRT7 Inhibition)	12.71 μ M	Fluorescent peptide-based assay	[3] [6]
EC50 (H3K18ac Accumulation)	13.5 μ M	Dot blot assay	[3]
Caption: In vitro inhibitory and cellular potency of YZL-51N.			

Cell Line	Treatment Concentration (μ M)	Observation	Reference
HCT116 (Colorectal Cancer)	0 - 40	Dose-dependent increase in H3K18ac levels	[3] [6]
HT29 (Colorectal Cancer)	0 - 40	Dose-dependent increase in H3K18ac levels	[3]
Caption: Effect of YZL-51N on H3K18ac levels in colorectal cancer cell lines.			

Binding Affinity (KD)	Molecule	SIRT7	Assay	Reference
1.02 μ M	YZL-51N	Recombinant	Surface Plasmon Resonance (SPR)	[3]
>200 μ M	NAD+	Recombinant	Surface Plasmon Resonance (SPR)	[3]

Caption: Binding affinities of YZL-51N and NAD+ to SIRT7.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the effect of **YZL-51N** on H3K18ac levels.

Cell Culture and Treatment

- Cell Lines: HCT116 and HT29 colorectal cancer cells.
- Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM or McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.[\[7\]](#)
- **YZL-51N** Treatment: **YZL-51N** is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For dose-dependent studies, cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing increasing concentrations of **YZL-51N** (e.g., 0, 5, 10, 20, 40 μ M) and incubated for a specified period (e.g., 8 hours).[\[6\]](#)

Western Blotting for H3K18ac Analysis

- **Cell Lysis:** After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration of the lysates is determined using a BCA protein assay kit.
- **SDS-PAGE and Transfer:** Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- **Antibody Incubation:** The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody specific for H3K18ac. A primary antibody for a loading control (e.g., total Histone H3 or β-actin) is also used.
- **Detection:** After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro SIRT7 Inhibition Assay (Fluorescent Peptide-based)

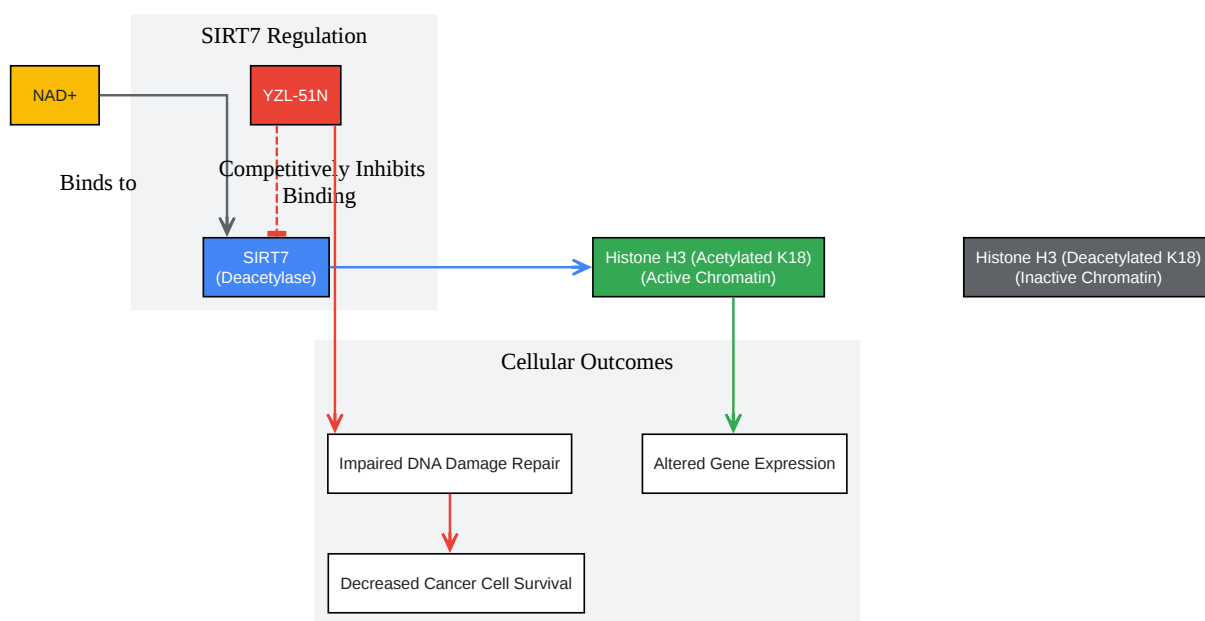
- **Principle:** This assay measures the deacetylase activity of SIRT7 on a fluorogenic acetylated peptide substrate.
- **Procedure:** Recombinant SIRT7 enzyme is incubated with an acetylated peptide substrate (e.g., based on the H3K18 sequence) and NAD⁺ in a reaction buffer. **YZL-51N** at various concentrations is added to the reaction mixture. The deacetylation reaction is allowed to proceed, followed by the addition of a developer solution that generates a fluorescent signal from the deacetylated peptide.
- **Data Analysis:** The fluorescence intensity is measured using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dot Blot Assay for Cellular H3K18ac Levels

- Principle: This semi-quantitative method is used to assess the overall levels of H3K18ac in cell lysates.
- Procedure: Histones are extracted from **YZL-51N**-treated and control cells. The extracted histones are serially diluted and spotted onto a nitrocellulose or PVDF membrane.
- Detection: The membrane is allowed to dry, then blocked and probed with an antibody specific for H3K18ac, followed by an HRP-conjugated secondary antibody and ECL detection. The intensity of the dots corresponds to the level of H3K18ac.
- Data Analysis: The dot intensities are quantified using densitometry software. The EC50 value is determined by plotting the H3K18ac signal against the logarithm of the **YZL-51N** concentration.

Visualizations

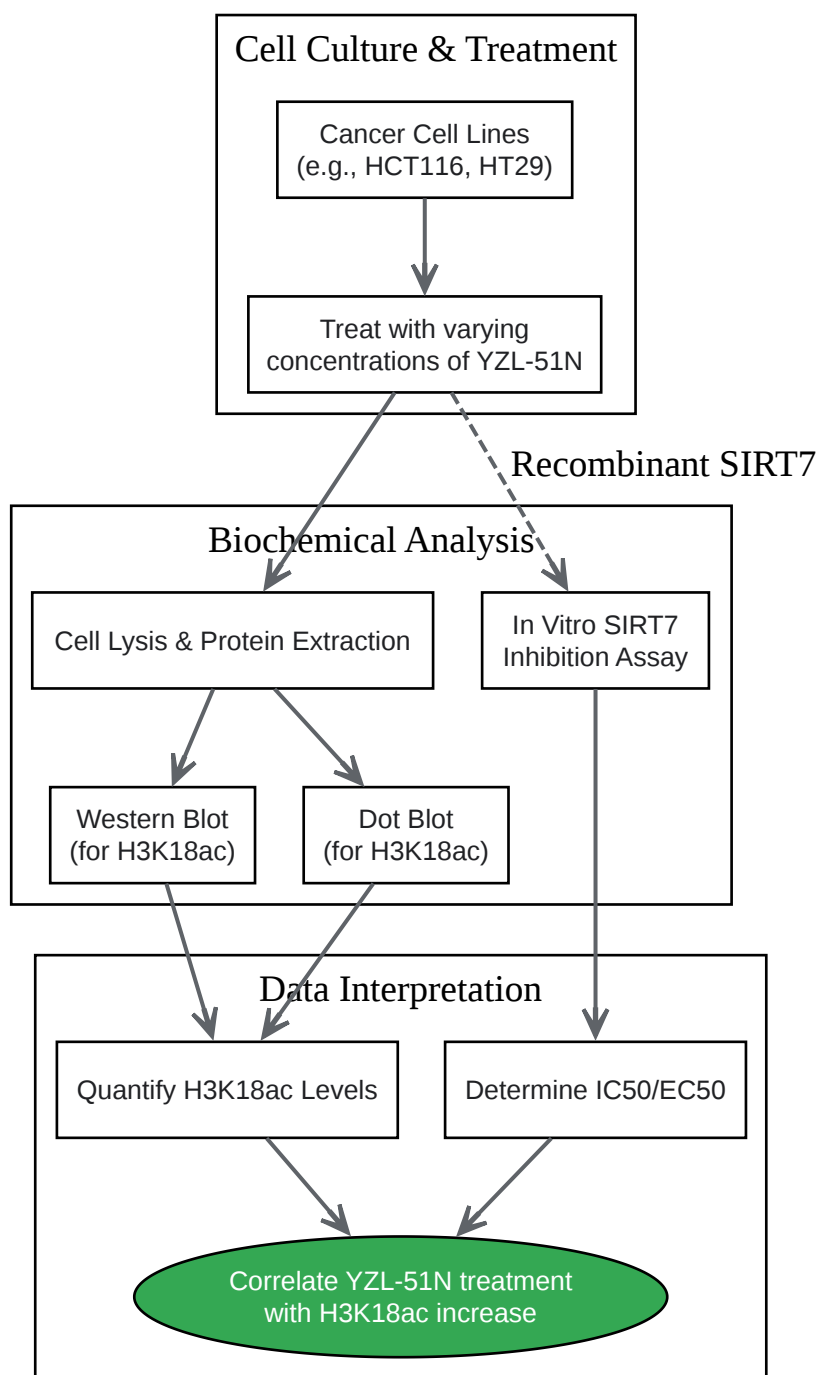
Signaling Pathway of YZL-51N Action



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Caption: **YZL-51N** competitively inhibits NAD⁺ binding to SIRT7, increasing H3K18ac levels.

Experimental Workflow for Assessing YZL-51N's Effect



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Caption: Workflow for evaluating the impact of **YZL-51N** on H3K18ac in cancer cells.

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